![molecular formula C35H40N6O4 B5214007 2-(1-adamantyl)-N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)malonamide](/img/structure/B5214007.png)
2-(1-adamantyl)-N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)malonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related adamantyl and pyrazole-containing compounds involves strategic reactions that cater to the formation of the desired molecular framework. For instance, synthesis methods for similar compounds have been developed, such as the reaction of 1,3-dehydroadamantane with N-unsubstituted 3,4,5-R1,R2,R3-1H-pyrazoles in an inert solvent, which highlights the adaptability and versatility in synthesizing adamantyl-substituted pyrazoles (Butov et al., 2014).
Molecular Structure Analysis
The molecular structure of adamantyl-pyrazole derivatives has been extensively studied through X-ray crystallography and NMR spectroscopy. These studies reveal the planarity of the pyrazole ring and its dihedral angles with adjacent phenyl rings, providing insights into the compound's three-dimensional conformation and potential reactivity sites (Fun et al., 2012).
Chemical Reactions and Properties
Adamantyl-pyrazole compounds undergo various chemical reactions, reflecting their reactivity and potential for further modification. For example, the nucleophilic cleavage of related pyrazolo[1,2-a]pyrazol-4-ylium-3-olate to α-phenylmalonamides under microwave-assisted conditions showcases the chemical versatility of these compounds (Lynch et al., 2005).
Physical Properties Analysis
The physical properties of adamantyl-pyrazole derivatives, such as melting points, solubility, and λmax, are crucial for their practical applications and handling. These properties are determined through various analytical techniques, including spectroscopy and crystallography (Aydın & Dağci, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents and participation in certain types of reactions, are fundamental to understanding the potential uses of adamantyl-pyrazole compounds. The synthesis and reactivity studies provide a basis for exploring these chemical properties in detail (Tang et al., 1999).
properties
IUPAC Name |
2-(1-adamantyl)-N,N'-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N6O4/c1-21-29(33(44)40(38(21)3)26-11-7-5-8-12-26)36-31(42)28(35-18-23-15-24(19-35)17-25(16-23)20-35)32(43)37-30-22(2)39(4)41(34(30)45)27-13-9-6-10-14-27/h5-14,23-25,28H,15-20H2,1-4H3,(H,36,42)(H,37,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXUIUDDPUAMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C56CC7CC(C5)CC(C7)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(adamantan-1-yl)-N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanediamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.